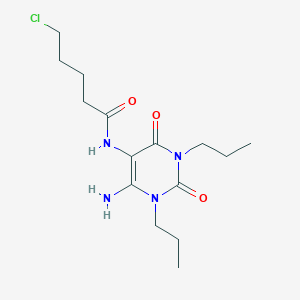
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide, also known as CP-31398, is a small molecule that has gained significant attention in the field of cancer research. It is a potential anticancer agent that has been shown to exhibit promising results in preclinical studies.
Mécanisme D'action
The mechanism of action of N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide is not fully understood. However, it has been proposed that N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide binds to mutant p53, a protein that is commonly found in cancer cells, and restores its function. Mutant p53 is known to promote cancer cell growth and survival. By restoring the function of p53, N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide inhibits cancer cell growth and induces apoptosis.
Effets Biochimiques Et Physiologiques
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide has been shown to have several biochemical and physiological effects. It has been reported to upregulate the expression of p53 target genes, which are involved in cell cycle arrest and apoptosis. N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide has also been shown to inhibit the activity of NF-κB, a transcription factor that promotes inflammation and cancer cell survival. In addition, N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide has been reported to inhibit the activity of HDACs, enzymes that are involved in gene expression regulation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide has also been shown to exhibit low toxicity in preclinical studies. However, N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide has some limitations for lab experiments. It has poor solubility in water, which can limit its use in in vivo studies. In addition, N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide has a short half-life, which may require frequent dosing in animal studies.
Orientations Futures
There are several future directions for the research on N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide. One direction is to investigate the efficacy of N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide in combination with other anticancer agents, such as chemotherapy and radiation therapy. Another direction is to develop more potent analogs of N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide that exhibit increased solubility and longer half-life. In addition, further studies are needed to fully understand the mechanism of action of N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide and its potential use in the treatment of cancer.
Conclusion:
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide is a promising anticancer agent that has been extensively studied for its potential use in the treatment of cancer. It has been shown to inhibit cancer cell growth, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide has several advantages for lab experiments, but also has some limitations. Future research on N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide should focus on investigating its efficacy in combination with other anticancer agents and developing more potent analogs of the compound.
Méthodes De Synthèse
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide can be synthesized using a method that involves the reaction of 5-chloropentanoyl chloride with 4-amino-2,6-dioxo-1,3-dipropylpyrimidine in the presence of triethylamine. The resulting compound is then treated with ammonia to obtain N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide. This synthesis method has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide has also been reported to sensitize cancer cells to chemotherapy and radiation therapy. In addition, N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
Numéro CAS |
155930-18-0 |
|---|---|
Nom du produit |
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide |
Formule moléculaire |
C15H25ClN4O3 |
Poids moléculaire |
344.84 g/mol |
Nom IUPAC |
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide |
InChI |
InChI=1S/C15H25ClN4O3/c1-3-9-19-13(17)12(18-11(21)7-5-6-8-16)14(22)20(10-4-2)15(19)23/h3-10,17H2,1-2H3,(H,18,21) |
Clé InChI |
NCHBXPBGNKZAIC-UHFFFAOYSA-N |
SMILES |
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)CCCCCl)N |
SMILES canonique |
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)CCCCCl)N |
Synonymes |
Pentanamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-5-chloro- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



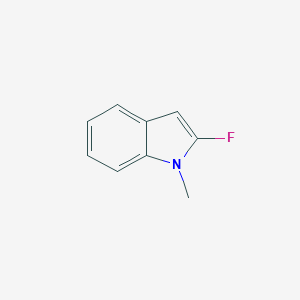
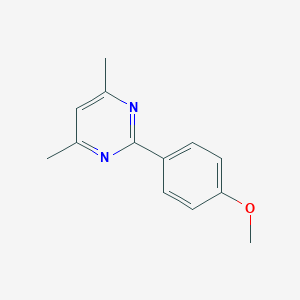
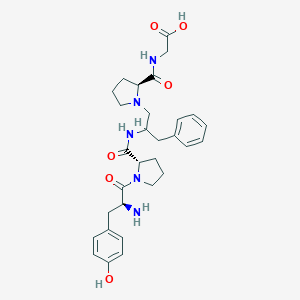
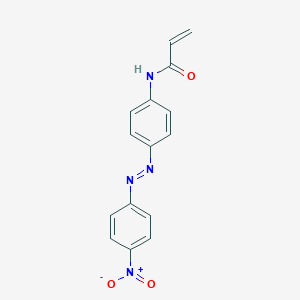

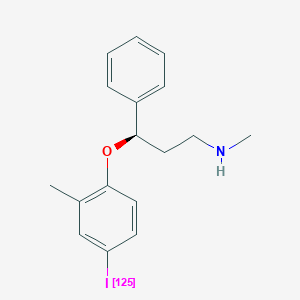

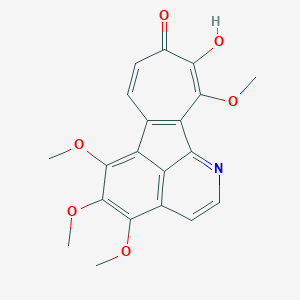
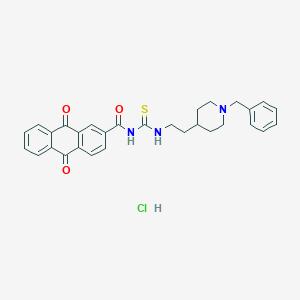
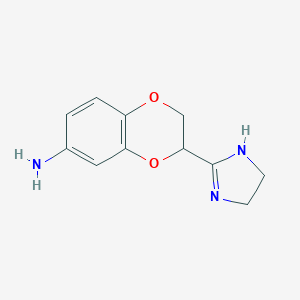
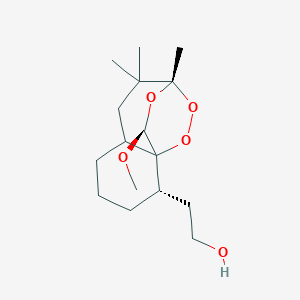
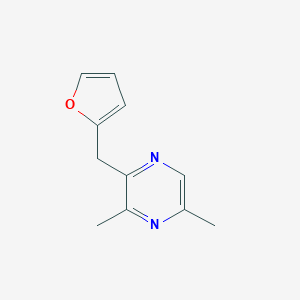

![(3R,6R,9S,12R,15S)-3-(hydroxymethyl)-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecane-2,5,8,11,14-pentone](/img/structure/B115638.png)